Ethacrynic acid
Overview
Description
Mechanism of Action
Target of Action
Ethacrynic acid primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and the macula densa . NKCC2 plays a crucial role in the reabsorption of sodium, potassium, and chloride ions in the kidneys .
Mode of Action
This compound acts by inhibiting the NKCC2 . This inhibition primarily occurs in the ascending limb of Henle, but also in the proximal and distal tubules . The inhibition of NKCC2 leads to the excretion of sodium, potassium, and chloride ions, resulting in increased urinary output and reduction in extracellular fluid .
Biochemical Pathways
The inhibition of NKCC2 by this compound disrupts the normal reabsorption of ions in the kidneys, affecting the overall fluid and electrolyte balance in the body . This action can lead to diuresis, or increased urine production, which is the primary therapeutic effect of this compound .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract . Following oral administration, the diuretic effect occurs within 30 minutes and peaks in about 2 hours . After intravenous administration, diuresis usually occurs within 5 minutes and reaches a maximum within 15–30 minutes .
Result of Action
The primary result of this compound’s action is diuresis, leading to increased urinary output and reduction in extracellular fluid . This makes it effective in treating conditions like edema associated with congestive heart failure, liver cirrhosis, and renal disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It has recently emerged as a potential anticancer agent, with a novel mechanism of action . Its cytotoxicity varies among different cancer cells, with breast cancer, malignant glioma, and prostate cancer cells being more sensitive .
Biochemical Analysis
Biochemical Properties
Ethacrynic acid has been found to inhibit human factor XIIIa, a transglutaminase that works at the end of the coagulation process to form an insoluble, rigid, and cross-linked fibrin-rich blood clot . The inhibition of factor XIIIa by this compound has been reported to result in a bleeding diathesis .
Cellular Effects
This compound appears to significantly inhibit the factor XIIIa-mediated polymerization of fibrinogen as well as the formation of fibrinogen – α2-antiplasmin complex . This indicates that this compound affects the physiological functions of factor XIIIa .
Molecular Mechanism
Molecular modeling studies have demonstrated that the Michael acceptor of this compound forms a covalent bond with the catalytic residue of Cys314 in the active site of factor XIIIa . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound on factor XIIIa and its mediated biological processes were evaluated using a variety of techniques, including a bisubstrate-based fluorescence trans-glutamination assay and SDS-PAGE experiments . The results involving this compound were the average of at least three experiments .
Metabolic Pathways
This compound operates on the ascending limb of the Henle loop, as well as the proximal and distal tubules . This action results in increased urinary output, which is often dose-dependent and related to the amount of fluid accumulated .
Transport and Distribution
This compound inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Subcellular Localization
This compound targets functional proteins on mitochondrial membranes, including adenine nucleotide translocases (ANTs) . This suggests that this compound may be localized to the mitochondria within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of etacrynic acid involves the reaction of 4-butyryl-2,3-dichlorophenoxyacetic acid with appropriate reagents under controlled conditions . The process typically includes steps such as chlorination, esterification, and hydrolysis to achieve the final product.
Industrial Production Methods: Industrial production of etacrynic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Etacrynic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the double bond in etacrynic acid results in compounds with diminished diuretic activity.
Substitution: The phenoxyacetic acid moiety allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted phenoxyacetic acid derivatives .
Scientific Research Applications
Etacrynic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a scaffold for synthesizing new materials.
Medicine: Etacrynic acid is being repurposed as an anticancer agent due to its ability to regulate cancer hallmark processes.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Furosemide: Another loop diuretic with a sulfonamide group, making it unsuitable for individuals with sulfa allergies.
Bumetanide: A potent loop diuretic with a similar mechanism of action but different chemical structure.
Torsemide: A loop diuretic with a longer duration of action compared to etacrynic acid.
Uniqueness of Etacrynic Acid: Etacrynic acid is unique due to its non-sulfonamide structure, making it suitable for patients with sulfa allergies . Its steep dose-response curve requires careful dosing to avoid significant biological response variations . Additionally, its potential as an anticancer agent sets it apart from other loop diuretics .
Properties
IUPAC Name |
2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLMBLBETYQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O4 | |
Record name | ETHACRYNIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
6500-81-8 (hydrochloride salt) | |
Record name | Ethacrynic acid [USAN:USP] | |
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DSSTOX Substance ID |
DTXSID3025257 | |
Record name | Ethacrynic acid | |
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Molecular Weight |
303.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethacrynic acid is a white solid. (NTP, 1992), Solid | |
Record name | ETHACRYNIC ACID | |
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Record name | Ethacrynic acid | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sparingly soluble in water, aq acids; soluble in chloroform, Very slightly soluble in water but soluble in most organic solvents such as alcohols, chloroform, and benzene, 1.94e-02 g/L | |
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Record name | Ethacrynic acid | |
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Mechanism of Action |
Ethacrynic acid inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules. This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid. Diuretics also lower blood pressure initially by reducing plasma and extracellular fluid volume; cardiac output also decreases, explaining its antihypertensive action. Eventually, cardiac output returns to normal with an accompanying decrease in peripheral resistance. Its mode of action does not involve carbonic anhydrase inhibition., Optimal diuretic activity depends on at least 2 structural requirements: (1) methylene and adjacent ketone groups capable of reacting with sulfhydryl radicals of presumed receptor, and (2) substituents on aromatic nucleus., In vitro, ethacrynic acid inhibits the active transport of chloride in the lumen of the ascending limb of the loop of Henle, thereby diminishing reabsorption of sodium and chloride at that site. Because this inhibition occurred with lower concns of ethacrynic acid in the presence of cysteine, it has been proposed that the ethacrynate-cysteine metabolite is the most active form of the drug. The drug increases potassium excretion in the distal renal tubule. Ethacrynic acid does not inhibit carbonic anhydrase, and it is not an aldosterone antagonist. Aldosterone secretion may incr during therapy with the drug and may contribute to the hypokalemia caused by ethacrynic acid., ...IRREVERSIBLY COMBINES WITH 2 THIOL GROUPS OF GLYCERALDEHYDE 3-PHOSPHATE DEHYDROGENASE, THUS INACTIVATING THE ENZYME. HOWEVER, IT IS NOT POSSIBLE TO ATTRIBUTE DIURETIC ACTION TO THIS TYPE OF BIOCHEMICAL REACTION... | |
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Color/Form |
Crystals, White, or practically white, crystalline powder | |
CAS No. |
58-54-8 | |
Record name | ETHACRYNIC ACID | |
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Melting Point |
252 °F (NTP, 1992), 118.5-120.5, 121-122 °C, 122.5 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethacrynic acid primarily acts as a loop diuretic by inhibiting the Na+-K+-2Cl− symporter in the thick ascending limb of the loop of Henle. [] This inhibition prevents the reabsorption of sodium, chloride, and water, leading to increased urine output. []
ANone: this compound exhibits anti-inflammatory properties by inhibiting multiple steps in the NF-κB signaling pathway. [, ] It prevents the degradation of IκBα and IκBβ, hinders DNA binding of p65 and p50 subunits, and ultimately suppresses NF-κB-dependent gene expression. [, ]
ANone: Yes, this compound acts as a GST inhibitor. It binds to the H site of human pi class GST P1-1, particularly when glutathione occupies the G site. [] This binding inhibits the enzyme's detoxifying activity. [, ]
ANone: this compound induces changes in mitochondrial shape and distribution. [] It promotes the transient formation of a mitochondrial reticulum aligned along microtubules. [] This effect is attributed to this compound's action as a sulfhydryl reagent and can be prevented by dithiothreitol. []
ANone: The molecular formula of this compound is C13H12Cl2O4, and its molecular weight is 303.14 g/mol.
ANone: Modification of the aliphatic carbon-carbon double bond in this compound significantly reduces or eliminates its inhibitory effects on oxidative metabolism. [] This suggests that the intact double bond is crucial for its activity. []
ANone: Yes, sulfhydryl-containing compounds can prevent the inhibition of oleic acid oxidation by this compound. [] This suggests a potential interaction between this compound and cellular sulfhydryl groups. []
ANone: The onset of action is rapid, typically within 30 minutes after oral administration and 5 minutes after intravenous administration. [] The diuretic effect lasts approximately 6-8 hours after oral dosing and 2-4 hours after intravenous administration. []
ANone: this compound is eliminated primarily through biliary excretion and urine, both as the parent drug and metabolites, including a cysteine adduct. []
ANone: Yes, the route of administration can influence the effects of this compound on electrolyte excretion. For example, intravenous administration of this compound in ponies decreased fecal sodium excretion, while oral administration reduced both urinary and fecal sodium excretion. []
ANone: Studies have utilized various cell types, including: - Macrophage-like RAW 264.7 cells for investigating NF-κB pathway inhibition. [, ] - Human fibroblasts, African Green Monkey B‐SC‐1 kidney cells, and Chinese hamster ovary cells for examining mitochondrial morphology. [] - Isolated rat pancreatic acini for assessing exocrine secretion function. [] - Human melanoma cell line (RPMI 8322) for investigating its effect on melphalan cytotoxicity. []
ANone: Research has employed various animal models, including: - Dogs for studying renal hemodynamics, electrolyte excretion, and diuretic effects. [, , , , , , ] - Rats for investigating natriuretic potency, effects on tissue electrolytes, and microsomal protein synthesis. [, , ] - Guinea pigs for evaluating ototoxicity, cochlear function, and endolymphatic potential. [, , , , , ] - Ponies for studying electrolyte excretion in urine and feces. [] - Chickens for exploring effects on learning and memory processes. []
ANone: Yes, clinical trials have investigated the use of this compound as a diuretic in patients with congestive heart failure and other edematous states. [, , ] It has also been tested as an adjuvant in chemotherapy due to its inhibitory effects on GSTs. []
ANone: this compound can cause several adverse effects, primarily related to its potent diuretic action:* Ototoxicity: this compound is known to be ototoxic, potentially causing temporary or permanent hearing loss. [, , , , , ] This risk is increased when combined with aminoglycoside antibiotics. [, , , , ]* Metabolic alkalosis: this compound can disrupt electrolyte balance, potentially leading to metabolic alkalosis, particularly with prolonged use. [, ]* Hypokalemia: The drug's diuretic action can lead to excessive potassium loss, resulting in hypokalemia. [, , ]* Gastrointestinal disturbances: Some individuals may experience gastrointestinal symptoms like nausea, vomiting, or diarrhea. []* Hemolysis: this compound can cause red blood cell lysis, especially at high concentrations or with prolonged exposure. [] This risk should be considered for intravenous administration. []
ANone: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of this compound and its metabolites in equine urine. [] These assays offer rapid, sensitive, and specific detection of the drug. []
ANone: Yes, other loop diuretics include furosemide and bumetanide. [] These alternatives may be less ototoxic than this compound. []
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